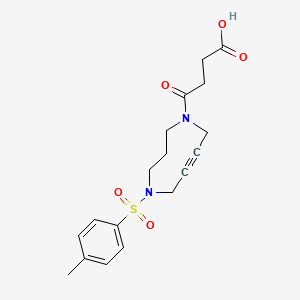

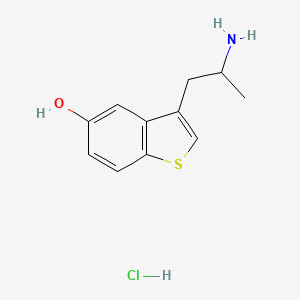

4-Oxo-4-(5-tosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine-1-yl)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indole derivatives, which have a similar structure to the compound you mentioned, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Various methods have been developed for the synthesis of indole derivatives .Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Indole is a crystalline colorless compound with specific odors .Wissenschaftliche Forschungsanwendungen

Optical Gating of Photosensitive Synthetic Ion Channels

Research by Ali et al. (2012) on a photolabile protecting group similar in structure to the mentioned compound demonstrates its application in the optical gating of nanofluidic devices based on synthetic ion channels. The process involves the irradiation-induced transformation of hydrophobic molecules to hydrophilic groups, facilitating light-triggered permselective transport of ionic species. This application is crucial for the development of controlled release systems, sensing technologies, and information processing devices within nanofluidics and beyond (Ali et al., 2012).

Synthetic Methodologies and Molecular Interactions

In another study, oxonium ylides trapped with Michael acceptors have been explored for their synthetic utility in producing α-hydroxyesters with high diastereoselectivity. Such methodologies are pivotal in the synthesis of complex molecules, showcasing the compound's relevance in organic synthesis (Han et al., 2011).

Structural and Molecular Docking Studies

Vanasundari et al. (2018) conducted spectroscopic, structural, and docking studies on similar compounds, highlighting their potential in drug discovery and design. Their work elucidates the importance of such compounds in understanding molecular interactions, stability, and reactivity, which are crucial for the development of new pharmaceuticals (Vanasundari et al., 2018).

Supramolecular Synthons and Crystal Engineering

Research into the crystals of related compounds, such as N-(aryl)-succinamic acids, provides insights into supramolecular synthons, which are fundamental for crystal engineering and the design of materials with specific properties. This area of research has implications for pharmaceuticals, electronics, and nanotechnology (PrakashShet et al., 2018).

Advanced Functional Materials and Drug Design

The compound's structural features and reactivity profiles suggest its potential utility in creating advanced functional materials and in drug design, particularly in synthesizing compounds with specific biological activities. Studies on related compounds underscore the importance of such molecular architectures in various scientific fields, ranging from material science to biochemistry (Uguen et al., 2021).

Wirkmechanismus

Target of Action

DACN(Tos,Suc-OH), also known as 4-Oxo-4-(5-tosyl-2,3,4,5,6,9-hexahydro-7,8-didehydro-1H-1,5-diazonine-1-yl)butanoic acid, is a click chemistry reagent . .

Mode of Action

The compound contains a cycloalkyne group , which has a unique bent structure and high reactivity towards cycloaddition reactions . This allows it to participate in strain-promoted azide-alkyne cycloadditions (SPAAC) . In these reactions, the nitrogens in the compound serve as connection points for a variety of functional units .

Biochemical Pathways

The exact biochemical pathways affected by DACN(Tos,Suc-OH) are dependent on the molecules it is conjugated with. Its ability to form reliable molecular conjugations through spaac has found utility in a broad range of fields .

Pharmacokinetics

The compound’s high thermal and chemical stability suggest that it may have favorable pharmacokinetic properties.

Result of Action

The result of DACN(Tos,Suc-OH)'s action is the formation of stable molecular conjugates through SPAAC . The exact molecular and cellular effects would depend on the specific molecules that DACN(Tos,Suc-OH) is conjugated with.

Action Environment

The action of DACN(Tos,Suc-OH) is influenced by the chemical environment. Its high thermal and chemical stability suggest that it can maintain its reactivity in a variety of conditions.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-15-5-7-16(8-6-15)26(24,25)20-13-3-2-11-19(12-4-14-20)17(21)9-10-18(22)23/h5-8H,4,9-14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXAZNIVCKZZIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2862981.png)

![5-(Chloromethyl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2862982.png)

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]but-2-ynamide](/img/structure/B2862984.png)

![(2Z)-N-acetyl-6-bromo-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862986.png)

![1,3-bis(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2862988.png)

![4-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]-2,2-dimethylmorpholine](/img/structure/B2862991.png)

![6-chloro-N-[2-(4-propan-2-ylphenyl)-3H-isoindol-1-ylidene]pyridine-3-carboxamide](/img/structure/B2862993.png)

![4-isobutyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2862994.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2862996.png)